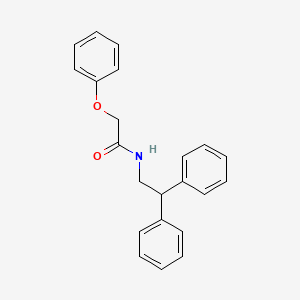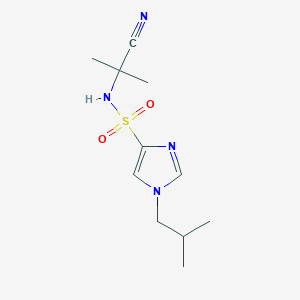![molecular formula C14H22N2O3 B7636988 3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7636988.png)
3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as JNJ-7925476, is a chemical compound that has been studied for its potential use in scientific research. It is a spirocyclic compound that contains both a diazaspiro and an oxaspiro ring system. This compound has been shown to have potential applications in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood. However, it has been shown to bind to the dopamine D2 receptor with high affinity, which may be responsible for its effects on dopamine release in the brain. It has also been shown to have an effect on the release of other neurotransmitters, such as serotonin and norepinephrine.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may have implications for the treatment of addiction. It has also been shown to have an effect on the release of other neurotransmitters, such as serotonin and norepinephrine. In addition, this compound has been shown to have an effect on the activity of certain ion channels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione in lab experiments is that it has a high affinity for the dopamine D2 receptor, which is a target for many drugs used in the treatment of psychiatric disorders. This makes it a potentially useful tool for studying the mechanisms of action of these drugs. However, one limitation of using this compound in lab experiments is that its effects on the release of neurotransmitters may be complex and difficult to interpret.
Direcciones Futuras
There are a number of future directions for research on 3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. One area of research could be to further investigate its effects on dopamine release in the brain and its potential use in the treatment of addiction. Another area of research could be to investigate its effects on other neurotransmitters, such as serotonin and norepinephrine. Additionally, further studies could be conducted to better understand its mechanism of action and its potential use as a tool for studying the mechanisms of action of other drugs.
Métodos De Síntesis
The synthesis of 3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione has been described in the literature. The compound can be synthesized from commercially available starting materials using a multi-step synthesis process. The synthesis involves the formation of the spirocyclic ring system through a cyclization reaction.
Aplicaciones Científicas De Investigación
3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which is a target for many drugs used in the treatment of psychiatric disorders. This compound has also been shown to have an effect on the release of dopamine in the brain, which may have implications for the treatment of addiction.
Propiedades
IUPAC Name |
3-[(3-methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10-3-2-4-11(7-10)8-16-12(17)14(15-13(16)18)5-6-19-9-14/h10-11H,2-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDLYJLIRLJUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)CN2C(=O)C3(CCOC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)


![[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
![N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide](/img/structure/B7636939.png)
![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)
![2-[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7636949.png)


![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B7636974.png)

![N-(2-ethoxyphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7637001.png)
![1-(5-methylfuran-2-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B7637003.png)
![N,4-dimethyl-2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7637009.png)